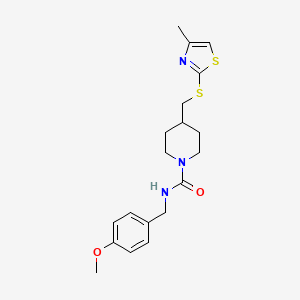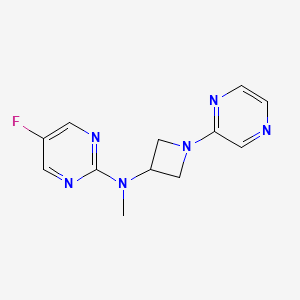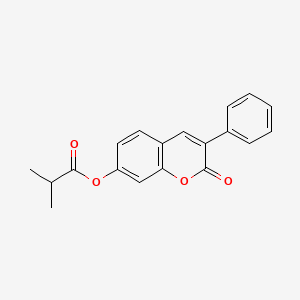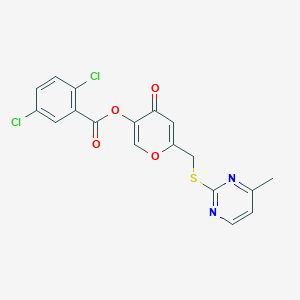
8-ethoxy-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-ethoxy-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one, also known as ETOC, is a synthetic compound that has been widely studied for its potential therapeutic applications. ETOC belongs to the class of coumarin derivatives and has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Aplicaciones Científicas De Investigación
Chemical Characterization and Biological Activities
The oxadiazole core, as part of the 8-ethoxy-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one compound, has been extensively studied for its diverse biological activities. Oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring, exhibit a wide range of biological properties, including anti-inflammatory, antimicrobial, anticonvulsant, antitubercular, antiviral, and anticancer activities. These properties are attributed to the various substitutions possible on the oxadiazole ring, which can significantly affect the compound's biological activity and specificity (Kim et al., 2018).
Synthesis and Application in Antimicrobial Activities
The facile synthesis of 2H-chromene-based substituted anilines, which includes the this compound derivative, has shown promising antimicrobial and antifungal activities. These compounds, through a one-pot synthetic method involving Michael addition followed by aromatization, demonstrate significant inhibitory effects against various microbial strains, highlighting their potential as antimicrobial agents (Banoji et al., 2022).
Anticancer and Anti-inflammatory Potential
Compounds containing the 2H-chromen-2-one moiety, like the 8-ethoxy derivative, have been explored for their anticancer and anti-inflammatory effects. The synthesis of novel derivatives and their bio-evaluation have indicated potential anticancer activities. Additionally, specific derivatives have been synthesized to target anti-inflammatory and analgesic activities, revealing a promising avenue for the development of new therapeutic agents (Shah et al., 2016; Ingale et al., 2010).
Fluorescence Imaging and Chemosensor Applications
The unique electronic structure of the this compound compound makes it suitable for applications in fluorescence imaging and as a chemosensor. A derivative based on the 1,3,4-oxadiazole framework has been developed as an OFF-ON fluorescent chemosensor for Zn2+ in aqueous solutions, demonstrating its potential in living cell imaging (Zhou et al., 2012).
Propiedades
IUPAC Name |
8-ethoxy-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-3-24-16-10-6-8-13-11-15(20(23)25-17(13)16)19-21-18(22-26-19)14-9-5-4-7-12(14)2/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPSXFMUPOUDCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzamide](/img/structure/B2417018.png)

![3-(Iodomethyl)-2-oxaspiro[4.4]nonan-1-one](/img/structure/B2417024.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2417025.png)

![2-(Methylsulfanyl)-4-phenoxy[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2417028.png)


![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (Z)-2-acetamido-3-phenylprop-2-enoate](/img/structure/B2417033.png)
![1-methyl-6-oxo-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2417034.png)


![2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}-3-methylbutanoic acid](/img/structure/B2417040.png)